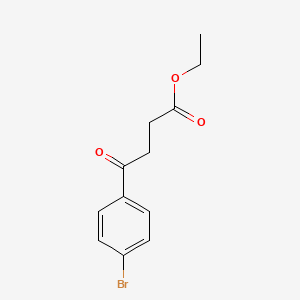

Ethyl 4-(4-bromophenyl)-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPICHZTXSNYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345348 | |

| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30913-87-2 | |

| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(4-bromophenyl)-4-oxobutanoate, a valuable intermediate in pharmaceutical and organic synthesis. The primary route detailed herein is the Friedel-Crafts acylation of bromobenzene with ethyl succinoyl chloride. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visual diagrams of the synthetic pathway and experimental workflow.

Introduction and Reaction Overview

The synthesis of this compound from 4-bromobenzoyl chloride, as specified in the topic, represents a common misinterpretation of the synthetic route. The target molecule is more logically synthesized via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (bromobenzene) with an acylating agent (ethyl succinoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

This guide will first detail the preparation of the key acylating agent, ethyl succinoyl chloride, followed by the main Friedel-Crafts acylation procedure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Typical Yield (%) |

| Bromobenzene | C₆H₅Br | 157.01 | - | (Starting Material) |

| Ethyl Succinoyl Chloride | C₆H₉ClO₃ | 164.59 | - | >95% (from monoethyl succinate) |

| Aluminum Chloride | AlCl₃ | 133.34 | - | (Catalyst) |

| This compound | C₁₂H₁₃BrO₃ | 285.13 | ¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.28 (t, J=6.6 Hz, 2H), 2.78 (t, J=6.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H). | 75-85% (Estimated) |

| ¹³C NMR (CDCl₃, 100 MHz, analogous methyl ester) : δ 196.8, 172.9, 135.2, 131.9, 129.6, 128.3, 60.9, 33.1, 28.1, 14.2. | ||||

| IR (KBr, cm⁻¹) : ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1585 (C=C, aromatic), ~1010 (C-Br). |

Experimental Protocols

This section provides detailed methodologies for the preparation of the acylating agent and the final product.

3.1. Preparation of Ethyl Succinoyl Chloride

Ethyl succinoyl chloride is a key reagent that can be prepared from succinic anhydride in a two-step process.

Step 1: Synthesis of Monoethyl Succinate

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (100 g, 1.0 mol) and absolute ethanol (200 mL, 3.4 mol).

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the complete dissolution of succinic anhydride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator to yield crude monoethyl succinate as an oily residue. This is typically used in the next step without further purification.

Step 2: Conversion to Ethyl Succinoyl Chloride

-

To the crude monoethyl succinate (from Step 1) in a 500 mL round-bottom flask fitted with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add thionyl chloride (143 g, 1.2 mol) dropwise at room temperature with stirring.

-

After the addition is complete, gently heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of gas ceases.

-

The crude ethyl succinoyl chloride is then purified by vacuum distillation, collecting the fraction at approximately 98-102°C at 10 mmHg.

3.2. Synthesis of this compound

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (40.0 g, 0.3 mol) and anhydrous dichloromethane (150 mL).

-

Cool the stirred suspension to 0-5°C in an ice bath.

-

A solution of ethyl succinoyl chloride (41.1 g, 0.25 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10°C.

-

Following this addition, a solution of bromobenzene (39.3 g, 0.25 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes, again keeping the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization from ethanol to afford pure this compound.

Reaction Mechanism and Experimental Workflow Diagrams

4.1. Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Caption: Reaction mechanism of the Friedel-Crafts acylation.

4.2. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The Friedel-Crafts acylation of bromobenzene with ethyl succinoyl chloride is a reliable and efficient method for obtaining this important chemical intermediate. The provided protocols and data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when handling the corrosive and moisture-sensitive reagents involved in this synthesis.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a valuable intermediate in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and process development.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems. Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is widely employed to introduce an acyl group to an aromatic ring, yielding aryl ketones. These ketones are pivotal precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.

The target molecule, this compound, is synthesized by the acylation of bromobenzene. The presence of the bromine atom and the ester functionality makes it a versatile building block for further molecular elaboration in drug discovery programs.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion electrophile. This is typically achieved by treating an acylating agent, such as an acyl chloride or an acid anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction mechanism can be delineated into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a non-aromatic carbocation intermediate, known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocols

Two primary routes for the synthesis of this compound via Friedel-Crafts acylation are presented below. The choice of method may depend on the availability of starting materials and desired reaction conditions.

Method A: Acylation using Ethyl Succinoyl Chloride

This method provides a direct route to the target molecule.

Materials:

-

Bromobenzene

-

Ethyl 3-(chloroformyl)propanoate (Ethyl succinoyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of bromobenzene (1.0 equivalent) and ethyl 3-(chloroformyl)propanoate (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Method B: Acylation using Succinic Anhydride followed by Esterification

This two-step approach first involves the acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, which is then esterified.

Step 1: Friedel-Crafts Acylation with Succinic Anhydride

Materials:

-

Bromobenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

Procedure:

-

In a flame-dried round-bottom flask, add anhydrous aluminum chloride (2.2 equivalents) and the anhydrous solvent.

-

Cool the mixture in an ice bath and add succinic anhydride (1.0 equivalent) in portions with stirring.

-

Slowly add bromobenzene (1.0 equivalent) to the mixture, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up the reaction by pouring the mixture onto crushed ice and concentrated HCl.

-

The precipitated solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid (from Step 1)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate solution

Procedure:

-

Dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

Caption: Experimental workflows for the synthesis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Method A (Direct Acylation) | Method B (Two-Step Synthesis) |

| Acylating Agent | Ethyl Succinoyl Chloride | Succinic Anhydride |

| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |

| Solvent | Dichloromethane | Nitrobenzene or CS₂ |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | Moderate to Good | Good to High |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₃ |

| Molecular Weight | 285.13 g/mol |

| CAS Number | 30913-87-2 |

| Appearance | Colorless to pale yellow oil |

| ¹³C NMR (CDCl₃, δ, ppm) * | 196.8 (C=O, ketone), 172.9 (C=O, ester), 135.5 (C-Br), 131.9 (CH, aromatic), 129.6 (CH, aromatic), 128.3 (C, aromatic), 60.8 (CH₂, ester), 33.3 (CH₂, adjacent to ketone), 28.1 (CH₂, adjacent to ester), 14.2 (CH₃, ester) |

*Note: The ¹³C NMR data is for the closely related methyl ester, Mthis compound, and serves as a reference.

Conclusion

The Friedel-Crafts acylation provides an effective and reliable method for the synthesis of this compound. Both the direct acylation with ethyl succinoyl chloride and the two-step approach using succinic anhydride are viable synthetic routes. The choice of methodology will be guided by factors such as reagent availability, scalability, and desired purity of the final product. This technical guide provides the necessary foundational information for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate.

Spectroscopic data of Ethyl 4-(4-bromophenyl)-4-oxobutanoate (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (C₁₂H₁₃BrO₃), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted data with analysis of analogous compounds to offer a robust spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₃BrO₃

-

Molecular Weight: 285.13 g/mol [1]

-

CAS Number: 30913-87-2[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic (meta to C=O) |

| 4.1 - 4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~3.2 - 3.3 | Triplet | 2H | -C(=O)CH₂CH₂- |

| ~2.8 - 2.9 | Triplet | 2H | -CH₂C(=O)O- |

| 1.2 - 1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 - 198 | Aromatic Ketone C=O |

| ~172 - 174 | Ester C=O |

| ~135 - 137 | Aromatic C-Br |

| ~131 - 133 | Aromatic CH (meta to C=O) |

| ~129 - 131 | Aromatic C (ipso to C=O) |

| ~128 - 130 | Aromatic CH (ortho to C=O) |

| ~60 - 62 | -OCH₂CH₃ |

| ~33 - 35 | -C(=O)CH₂CH₂- |

| ~28 - 30 | -CH₂C(=O)O- |

| ~13 - 15 | -OCH₂CH₃ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 - 1740 | C=O Stretch (Ester) |

| ~1680 - 1690 | C=O Stretch (Aromatic Ketone) |

| ~1580 - 1600 | C=C Stretch (Aromatic) |

| ~1200 - 1300 | C-O Stretch (Ester) |

| ~1000 - 1100 | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Adduct | Predicted CCS (Ų) |

| 285.01210 | [M+H]⁺ | 155.0 |

| 306.99404 | [M+Na]⁺ | 165.1 |

| 282.99754 | [M-H]⁻ | 161.0 |

| 302.03864 | [M+NH₄]⁺ | 174.4 |

| 322.96798 | [M+K]⁺ | 154.6 |

| 267.00208 | [M+H-H₂O]⁺ | 154.5 |

| 329.00302 | [M+HCOO]⁻ | 175.1 |

| 343.01867 | [M+CH₃COO]⁻ | 196.4 |

| 304.97949 | [M+Na-2H]⁻ | 159.5 |

| 284.00427 | [M]⁺ | 176.3 |

| 284.00537 | [M]⁻ | 176.3 |

Data sourced from PubChem predictions.[2]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS or direct infusion.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Structural Information and Key Spectroscopic Correlations

Caption: Key structural features of this compound and their expected spectroscopic correlations.

References

Physical and chemical properties of Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a substituted γ-keto ester of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Chemical and Physical Properties

The experimental data for this compound is not extensively reported in the literature. Much of the available data pertains to its isomer, Ethyl 4-(4-bromophenyl)-3-oxobutanoate. The following tables summarize the available data for the target compound and its isomer for comparison.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 30913-87-2 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [1] |

| Molecular Weight | 285.13 g/mol | [1] |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Table 2: Physical Properties of this compound (Predicted and Experimental)

| Property | Value | Type | Source |

| Boiling Point | 376.5 ± 27.0 °C | Predicted | |

| XlogP | 2.4 | Predicted | [2] |

| Monoisotopic Mass | 284.00482 Da | Predicted | [2] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) for this compound [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 285.01210 | 155.0 |

| [M+Na]⁺ | 306.99404 | 165.1 |

| [M-H]⁻ | 282.99754 | 161.0 |

| [M+NH₄]⁺ | 302.03864 | 174.4 |

| [M+K]⁺ | 322.96798 | 154.6 |

| [M+H-H₂O]⁺ | 267.00208 | 154.5 |

| [M+HCOO]⁻ | 329.00302 | 175.1 |

| [M+CH₃COO]⁻ | 343.01867 | 196.4 |

| [M+Na-2H]⁻ | 304.97949 | 159.5 |

| [M]⁺ | 284.00427 | 176.3 |

| [M]⁻ | 284.00537 | 176.3 |

Table 4: Physical Properties of the Isomer, Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) for Comparison

| Property | Value | Type | Source |

| Boiling Point | 345.1 °C at 760 mmHg | Experimental | [3] |

| Density | 1.39 g/cm³ | Experimental | [3] |

| Refractive Index | 1.534 | Experimental | [3] |

| Flash Point | 162.5 °C | Experimental | [3] |

| Vapor Pressure | 6.29E-05 mmHg at 25°C | Predicted | [3] |

| pKa | 10.31 ± 0.46 | Predicted | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an initial Friedel-Crafts acylation of bromobenzene with succinic anhydride to yield 4-(4-bromophenyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the final ethyl ester.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from established Friedel-Crafts acylation methodologies.

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Sodium bicarbonate solution (5%)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., calcium chloride tube or a setup to neutralize HCl gas)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 eq).

-

Add the solvent (e.g., carbon disulfide) to the flask.

-

In the dropping funnel, place a solution of bromobenzene (1.0 eq) and succinic anhydride (1.0 eq) dissolved in the solvent.

-

Cool the flask containing aluminum chloride in an ice bath.

-

Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes. Hydrogen chloride gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

If carbon disulfide was used as the solvent, it can be removed by distillation. If nitrobenzene was used, it can be removed by steam distillation.

-

The resulting solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by vacuum filtration.

-

The crude product is washed with cold water and a cold solution of dilute hydrochloric acid.

-

For purification, the crude acid can be dissolved in a 5% sodium bicarbonate solution, treated with activated charcoal, and then filtered. The filtrate is then acidified with dilute HCl to precipitate the purified acid.

-

The purified 4-(4-bromophenyl)-4-oxobutanoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid (from Step 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification, if necessary)

Procedure:

-

In a round-bottom flask, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Potential Applications

This compound is a γ-keto ester. The ketone and ester functionalities allow for a range of chemical transformations. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, and Wittig olefination. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. The aromatic bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular diversity.

These reactive sites make this compound a valuable intermediate in the synthesis of various target molecules in the fields of pharmaceuticals and materials science.

Safety Information

References

An In-depth Technical Guide to Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS Number: 30913-87-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-bromophenyl)-4-oxobutanoate, identified by CAS number 30913-87-2, is a chemical compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a brominated aromatic ring, a ketone, and an ester functional group, provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its characterization, properties, synthesis, and potential biological relevance, based on available scientific data.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃BrO₃ | [1][2] |

| Molecular Weight | 285.13 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 4-(4-bromophenyl)-4-oxobutyrate | [2] |

| Physical State | Solid (predicted) | |

| Boiling Point | 345.1 °C at 760 mmHg (predicted) | [3] |

| Flash Point | 162.5 °C (predicted) | [3] |

| Density | 1.39 g/cm³ (predicted) | [3] |

| Storage Temperature | Room temperature | [2] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of bromobenzene with a suitable acylating agent.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, which is then esterified.

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Sulfuric acid (H₂SO₄, catalytic amount)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and the inert solvent.

-

Addition of Reactants: Cool the mixture in an ice bath. A solution of succinic anhydride (1 equivalent) and bromobenzene (1 equivalent) in the solvent is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: The product is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.

-

Purification of Intermediate: The solvent is removed under reduced pressure, and the crude 4-(4-bromophenyl)-4-oxobutanoic acid can be purified by crystallization.

-

Esterification: The purified acid is refluxed with an excess of ethanol and a catalytic amount of sulfuric acid for several hours.

-

Final Purification: After esterification, the excess ethanol is removed, and the residue is worked up by extraction with an organic solvent, followed by washing with a sodium bicarbonate solution and brine. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.

Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Characterization Workflow

The following diagram outlines the typical workflow for the analytical characterization of the synthesized compound.

Experimental Protocols for Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the butanoate and ethyl groups.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded on a neat sample or as a KBr pellet. Characteristic absorption bands are expected for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic portions of the molecule.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (285.13 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Biological Activity and Signaling Pathways

As of late 2025, there is limited direct research on the biological activity of this compound. However, a very recent study on a closely related derivative, Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate , has demonstrated significant anti-inflammatory effects.[4] This derivative was shown to exert its effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and subsequent inhibition of the NF-κB signaling pathway.[4]

Proposed Signaling Pathway (based on a derivative)

The following diagram illustrates the proposed anti-inflammatory signaling pathway initiated by the derivative of the target compound.

This finding suggests that the core structure of this compound may serve as a scaffold for the development of novel anti-inflammatory agents targeting the cholinergic anti-inflammatory pathway. Further research is needed to determine if the parent compound exhibits similar biological activities.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established methods such as Friedel-Crafts acylation followed by esterification. While direct biological data on this specific compound is scarce, recent research on a closely related derivative highlights its potential as a scaffold for developing new therapeutics, particularly in the area of anti-inflammatory drug discovery. This guide provides a foundational resource for researchers and scientists working with or interested in the applications of this compound.

References

- 1. PubChemLite - this compound (C12H13BrO3) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for Ethyl 4-(4-bromophenyl)-4-oxobutanoate synthesis

Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate: A Technical Guide

This guide provides a comprehensive overview of the primary synthetic route for this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by Fischer esterification of the resultant carboxylic acid. This document outlines the detailed experimental protocols, presents quantitative data for analogous reactions to provide representative benchmarks, and includes visualizations of the synthetic pathway.

Core Synthetic Pathway

The synthesis of this compound is most commonly accomplished via two sequential reactions:

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of bromobenzene using succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-(4-bromophenyl)-4-oxobutanoic acid.

-

Fischer Esterification: The intermediate carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid, is subsequently esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield the final product, this compound.[1][2]

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are detailed below.

| Step | Starting Materials | Reagents and Catalysts | Solvent |

| 1. Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Nitrobenzene or Carbon Disulfide (often performed neat) |

| 2. Fischer Esterification | 4-(4-bromophenyl)-4-oxobutanoic acid | Ethanol, Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Ethanol (in excess) |

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure describes the acylation of bromobenzene with succinic anhydride.

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (or other suitable solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in the chosen solvent (e.g., nitrobenzene) is prepared.

-

Bromobenzene is added to the suspension.

-

Succinic anhydride is added portion-wise to the stirred mixture.

-

The reaction mixture is heated, typically to between 60-70 °C, and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization, for example, from a suitable solvent or by dissolving in sodium bicarbonate solution and re-precipitating with acid.

Step 2: Synthesis of this compound via Fischer Esterification

This procedure details the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with ethanol.[3]

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (or other suitable extraction solvent)

Procedure:

-

4-(4-bromophenyl)-4-oxobutanoic acid is dissolved in a large excess of absolute ethanol in a round-bottom flask.[4]

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.[1]

-

Upon completion, the excess ethanol is removed by rotary evaporation.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with water, followed by a dilute solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes representative yields for analogous Friedel-Crafts acylation and Fischer esterification reactions, as specific quantitative data for the direct synthesis of this compound is not extensively published in a single source.

| Reaction | Substrates | Catalyst/Conditions | Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene and Succinic Anhydride | AlCl₃, Reflux | 77-82 | [5] |

| Friedel-Crafts Acylation | Toluene and Succinic Anhydride | AlCl₃, Solvent-free, Room Temp | 95 | [5] |

| Fischer Esterification | Benzoic Acid and Methanol | H₂SO₄, 65°C | 90 | [6] |

| Fischer Esterification | Hydroxy Acid and Ethanol | H₂SO₄, Reflux | 95 | [6] |

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Signaling pathway of the two-step synthesis.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Navigating the Solubility of a Key Synthetic Intermediate: A Technical Guide to Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Immediate Release

[City, State] – December 27, 2025 – Researchers, scientists, and professionals in the field of drug development now have access to a comprehensive technical guide on the solubility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate. This document provides an in-depth analysis of the compound's solubility characteristics in common organic solvents, detailed experimental protocols for solubility determination, and its potential role in synthetic pathways, addressing a critical knowledge gap for this valuable chemical intermediate.

This compound is a keto-ester of significant interest in medicinal chemistry and organic synthesis, often serving as a building block for more complex, biologically active molecules. Understanding its solubility is paramount for its effective use in reaction setups, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its practical application in a laboratory setting.

Physicochemical Properties and Solubility Profile

This compound possesses a molecular structure that dictates its solubility behavior. The presence of a polar keto and ester group suggests potential solubility in polar organic solvents, while the nonpolar bromophenyl group indicates an affinity for nonpolar environments. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygens of the keto and ester groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The dipole-dipole interactions between the solvent and the polar functional groups of the solute facilitate dissolution. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | While the bromophenyl group contributes to nonpolar character, the polarity of the keto-ester chain limits solubility in highly nonpolar solvents. Diethyl ether may show some solubility due to its ability to act as a hydrogen bond acceptor.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol provides a standardized method for quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Determine the concentration of the dissolved this compound in the filtrate using a pre-validated analytical method (e.g., HPLC or GC).

-

Prepare a calibration curve using standard solutions of the compound in the respective solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

-

Role in Synthetic Pathways and Drug Discovery

This compound is a versatile intermediate in the synthesis of various bioactive molecules. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The keto-ester moiety can be manipulated to form heterocyclic rings or to be reduced or otherwise modified to build up a molecular scaffold.

In a typical drug discovery workflow, this compound could be used as a starting material for the synthesis of a library of derivatives that are then screened for biological activity.

This technical guide serves as a foundational resource for researchers working with this compound. By providing a predictive framework for solubility and a detailed methodology for its determination, this document aims to facilitate the compound's effective use in advancing scientific discovery and the development of new therapeutics.

References

Stability and storage conditions for Ethyl 4-(4-bromophenyl)-4-oxobutanoate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is curated for professionals in research, scientific, and drug development fields, emphasizing data presentation, experimental protocols, and visual representations of chemical and procedural information.

Compound Information:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 30913-87-2 |

| Molecular Formula | C₁₂H₁₃BrO₃ |

| Molecular Weight | 285.13 g/mol |

| Structure | |

|

|

Storage and Handling

Proper storage and handling are paramount to ensure the integrity and stability of this compound.

Recommended Storage Conditions:

Based on supplier recommendations, this compound should be stored at room temperature .[1] For long-term stability and to minimize potential degradation, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25 °C) | Prevents acceleration of potential degradation pathways. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation of the aromatic ketone. |

| Light | Store in a light-resistant container | Protects against photolytic degradation. |

| Moisture | Store in a tightly sealed container with desiccant | Prevents hydrolysis of the ester functional group. |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Potential Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: a β-keto ester and an aromatic ketone. Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

The primary degradation pathways are anticipated to be hydrolysis and oxidation.

References

Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its analogues. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as scaffolds for a variety of biologically active molecules. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the efficient synthesis and exploration of this chemical class.

Core Synthetic Strategy: Friedel-Crafts Acylation

The cornerstone for the synthesis of this compound and its analogues is the Friedel-Crafts acylation . This powerful and versatile reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this context, a substituted benzene derivative is acylated with a succinic acid derivative, typically in the presence of a Lewis acid catalyst.

The general transformation can be visualized as follows:

Figure 1: General scheme of Friedel-Crafts acylation for the synthesis of Ethyl 4-aryl-4-oxobutanoate analogues.

The reaction typically proceeds by the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired aryl ketone.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent compound, this compound. The protocol is a composite based on established Friedel-Crafts acylation procedures for structurally similar molecules.

Synthesis of this compound

This two-step procedure involves the initial Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by esterification to yield the final product.

Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

Figure 2: Workflow for the synthesis of the carboxylic acid intermediate.

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

To the dropping funnel, add a solution of succinic anhydride (e.g., 1 equivalent) and bromobenzene (e.g., 1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution.

-

The product, 4-(4-bromophenyl)-4-oxobutanoic acid, will be in the aqueous bicarbonate layer. Acidify this layer with concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

Figure 3: Fischer esterification to the final product.

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Synthesis of Analogues

The following tables summarize the reaction conditions and yields for the synthesis of various Ethyl 4-(aryl)-4-oxobutanoate analogues. The primary synthetic route is the Friedel-Crafts acylation of the corresponding substituted benzene with succinic anhydride, followed by esterification, unless otherwise noted.

Table 1: Synthesis of 4-Aryl-4-oxobutanoic Acid Intermediates

| Aryl Group | Aromatic Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromophenyl | Bromobenzene | AlCl₃ | CS₂ / Nitrobenzene | - | - | General Knowledge |

| 4-Chlorophenyl | Chlorobenzene | AlCl₃ | CS₂ | 1 | 85 | Fieser, L. F. Org. Synth.1941 , 21, 10. |

| 4-Fluorophenyl | Fluorobenzene | AlCl₃ | CS₂ | - | ~70 | Buu-Hoï, N. P. et al.J. Chem. Soc.1951 , 2307. |

| 4-Methylphenyl | Toluene | AlCl₃ | Toluene | 0.5 | 93-96 | Vogel, A. I. A Text-book of Practical Organic Chemistry, 3rd ed., p 733. |

| 4-Methoxyphenyl | Anisole | AlCl₃ | Benzene | 1 | 90-95 | Adams, R. et al.Org. Synth.1921 , 1, 35. |

| 4-Nitrophenyl | Nitrobenzene | AlCl₃ | Nitrobenzene | - | Low | General Knowledge (Deactivating group) |

Table 2: Esterification to Ethyl 4-Aryl-4-oxobutanoates

| Aryl Group | Esterification Method | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Methylphenyl | Fischer Esterification | H₂SO₄ | 5 | 88 | Martin, E. L. Org. Synth.1936 , 16, 1. |

| 4-Aminophenyl | Fischer Esterification | HCl (gas) | 2 | 97 | DE Patent 1033198 |

| General | Fischer Esterification | H₂SO₄ or HCl | 2-6 | Generally >80 | General Procedure |

Table 3: Physicochemical and Spectroscopic Data of Selected Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | C₁₂H₁₃BrO₃ | 285.13 | 58-60 | 1.25 (t, 3H), 2.80 (t, 2H), 3.25 (t, 2H), 4.15 (q, 2H), 7.60 (d, 2H), 7.85 (d, 2H) | 14.2, 28.5, 33.5, 60.8, 128.5, 129.5, 132.0, 135.5, 172.5, 197.0 |

| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C₁₂H₁₃ClO₃ | 240.68 | 48-50 | 1.26 (t, 3H), 2.81 (t, 2H), 3.26 (t, 2H), 4.16 (q, 2H), 7.45 (d, 2H), 7.90 (d, 2H) | 14.2, 28.5, 33.6, 60.9, 129.0, 129.6, 134.8, 139.8, 172.5, 196.8 |

| Ethyl 4-(4-methylphenyl)-4-oxobutanoate | C₁₃H₁₆O₃ | 220.26 | 39-41 | 1.25 (t, 3H), 2.40 (s, 3H), 2.78 (t, 2H), 3.22 (t, 2H), 4.15 (q, 2H), 7.25 (d, 2H), 7.85 (d, 2H) | 14.2, 21.6, 28.6, 33.7, 60.8, 128.2, 129.3, 134.1, 144.2, 172.6, 197.5 |

Note: NMR data is predicted based on typical chemical shifts and may vary slightly based on experimental conditions.

Signaling Pathways and Applications

Derivatives of 4-aryl-4-oxobutanoic acid have been investigated for a range of biological activities. For instance, they have been explored as inhibitors of enzymes such as Src kinase for potential cancer therapy and as anti-inflammatory agents. The core structure serves as a versatile scaffold for the development of various pharmacologically active molecules. The butanoate chain can be further modified to introduce additional functionalities, leading to a wide array of potential drug candidates.

Figure 4: Potential derivatization pathways and applications of the core scaffold.

Conclusion

The synthesis of this compound and its analogues is readily achievable through well-established synthetic methodologies, primarily the Friedel-Crafts acylation. This guide provides a foundational understanding and practical protocols for the preparation of these valuable chemical intermediates. The presented data and workflows are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to explore the potential of this versatile chemical scaffold.

Methodological & Application

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis Using Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of a substituted pyrrole using Ethyl 4-(4-bromophenyl)-4-oxobutanoate as the starting material. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation of novel pyrrole derivatives.

Introduction

The Paal-Knorr pyrrole synthesis is a fundamental and widely utilized method for the construction of the pyrrole ring, a key heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford the corresponding pyrrole.[3][4] this compound is a suitable 1,4-dicarbonyl precursor for this synthesis, yielding a pyrrole with a 4-bromophenyl substituent, a common moiety in bioactive molecules.

Pyrrole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The bromophenyl substitution can further enhance the biological profile of the resulting pyrrole.

Reaction Scheme

The Paal-Knorr synthesis of a pyrrole derivative from this compound and a primary amine (R-NH₂) is depicted below:

Experimental Protocols

This section outlines two detailed protocols for the synthesis of ethyl 5-(4-bromophenyl)-1-alkyl/aryl-pyrrole-2-carboxylate via the Paal-Knorr reaction. Protocol 1 describes a conventional heating method, while Protocol 2 details a microwave-assisted approach, which can significantly reduce reaction times.[5][6]

Protocol 1: Conventional Heating Method

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (5-10 mL per mmol of substrate).

-

Add the primary amine (1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and ethanol (2-5 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the same work-up and purification procedure as described in Protocol 1 (steps 6-10).

Data Presentation

The following table summarizes expected reaction parameters for the Paal-Knorr synthesis of ethyl 5-(4-bromophenyl)-1-substituted-pyrrole-2-carboxylates. Please note that actual yields and reaction times may vary depending on the specific primary amine used and the reaction scale.

| Starting Material | Amine | Method | Catalyst | Solvent | Temperature (°C) | Time | Expected Yield (%) |

| This compound | Aniline | Conventional | Glacial Acetic Acid | Ethanol | 78 | 4-6 h | 70-85 |

| This compound | Benzylamine | Conventional | Glacial Acetic Acid | Ethanol | 78 | 3-5 h | 75-90 |

| This compound | Aniline | Microwave-assisted | Glacial Acetic Acid | Ethanol | 120 | 15-25 min | 75-90 |

| This compound | Benzylamine | Microwave-assisted | Glacial Acetic Acid | 120 | 10-20 min | 80-95 |

Applications in Drug Development

Pyrrole-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. The synthesized ethyl 5-(4-bromophenyl)-1-substituted-pyrrole-2-carboxylates are promising candidates for further investigation in several therapeutic areas:

-

Antibacterial Agents: Brominated pyrroles have demonstrated significant antibacterial activity. The mechanism of action for some halogenated pyrroles involves acting as protonophores, which disrupt the proton motive force across bacterial membranes, leading to cell death.[7][8]

-

Neuroprotective Agents: Pyrrole derivatives have shown potential in the treatment of neurodegenerative diseases. Some studies suggest that these compounds can exert their neuroprotective effects by modulating inflammatory pathways, such as inhibiting the COX-2 enzyme, and by reducing oxidative stress.[9][10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Paal-Knorr pyrrole synthesis.

Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.

Potential Signaling Pathway: Neuroprotection

The synthesized 2-(4-bromophenyl)pyrrole derivative may exhibit neuroprotective effects by modulating inflammatory and oxidative stress pathways. A plausible mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Caption: Proposed neuroprotective mechanism via COX-2 inhibition.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Knoevenagel Condensation Reactions with Ethyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[1][2] This reaction is a modification of the aldol condensation and typically proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1] The reaction is generally catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, pyridine), or their salts.[1][3]

Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a valuable substrate for the Knoevenagel condensation. The presence of a ketone carbonyl group, an ester functional group, and a brominated aromatic ring makes it a versatile building block for the synthesis of diverse and complex molecules. The products of these reactions are often highly functionalized alkenes that serve as key intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive compounds. The bromophenyl moiety, in particular, offers a handle for further synthetic transformations, such as cross-coupling reactions, expanding the molecular diversity achievable from this starting material.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various common active methylene compounds.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) is depicted below.

Caption: General Knoevenagel Condensation Scheme.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions with aromatic ketones.

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Malononitrile | Ammonium Acetate | Toluene | Reflux | 4-8 | 85-95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 6-12 | 80-90 |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (with Dean-Stark) | 12-24 | 70-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound.

Protocol 1: Reaction with Malononitrile using Ammonium Acetate

Application Note: This protocol describes a common and effective method for the condensation of ketones with malononitrile. Ammonium acetate serves as a convenient and mild catalyst. The reaction is typically performed in a non-polar solvent like toluene with azeotropic removal of water to drive the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.2 eq)

-

Ammonium Acetate (0.3 eq)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), malononitrile (1.2 eq), ammonium acetate (0.3 eq), and toluene (approx. 0.2 M solution).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing for 4-8 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting ketone.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Reaction with Ethyl Cyanoacetate using Piperidine

Application Note: Piperidine is a classic and highly effective basic catalyst for Knoevenagel condensations.[3] This protocol is suitable for the reaction with ethyl cyanoacetate in a polar protic solvent like ethanol.

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.2 eq)

-

Piperidine (0.1-0.2 eq)

-

Ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (approx. 0.3 M solution).

-

Add piperidine (0.1-0.2 eq) to the solution and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time is typically 6-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the piperidine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography.

Protocol 3: Reaction with Diethyl Malonate using Piperidine and Acetic Acid

Application Note: The condensation with less reactive methylene compounds like diethyl malonate often requires slightly more forcing conditions or a co-catalyst. The use of acetic acid with piperidine can accelerate the reaction. Azeotropic removal of water is crucial for achieving high yields.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.5 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge the flask with this compound (1.0 eq), diethyl malonate (1.5 eq), and toluene.

-